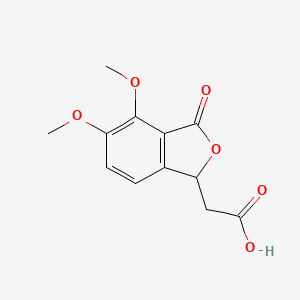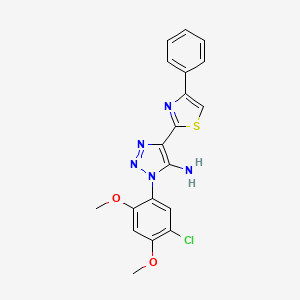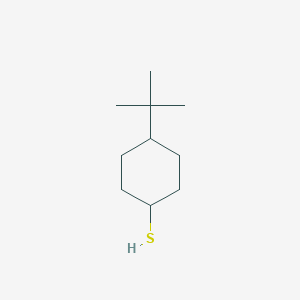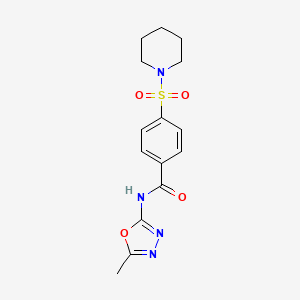![molecular formula C18H17N3O4S B2961965 4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide CAS No. 478063-15-9](/img/structure/B2961965.png)
4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is a sulfonamide . It is a complex organic compound that can be purchased from chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs have been synthesized in good yields . The structures of these compounds were established by IR, 1H NMR, 13C NMR, Mass spectral and elemental analysis .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzenesulfonohydrazides and benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. In one study, compounds related to 4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide were assessed against various human cancer cell lines, including breast, lung, colon, ovary, and liver cancers. Notably, certain derivatives exhibited promising anticancer activity, particularly against ovary and liver cancer cell lines, showcasing the potential of these compounds in cancer research and therapy (Kumar et al., 2015).
Photodynamic Therapy for Cancer
The synthesis and characterization of zinc(II) phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been reported. These compounds demonstrate significant photophysical and photochemical properties, including high singlet oxygen quantum yield, which are crucial for their application in photodynamic therapy (PDT) for cancer treatment. The photodynamic therapy process relies on the generation of singlet oxygen to induce cell death in cancerous tissues, highlighting the potential use of these derivatives in developing new photosensitizers for cancer treatment (Pişkin et al., 2020).
Material Science and Polymerization
In material science, certain benzenesulfonohydrazide derivatives have been utilized in the development of catalysts for the copolymerization of acrylates with ethene. This application is vital for creating new polymeric materials with specific properties, including mechanical strength, chemical resistance, and application-specific functionalities. The development of these catalysts can lead to advancements in materials science, particularly in the synthesis of high-performance polymers for various industrial applications (Skupov et al., 2007).
Sunscreen Stabilization for Cosmetic Formulations
Another interesting application is the preparation of ZnAl-hydrotalcite intercalation compounds with UV absorbers, including derivatives of benzenesulfonohydrazide, for sunscreen stabilization in cosmetic formulations. This research demonstrates the potential of these compounds in enhancing the efficacy and safety of sunscreen products by increasing the stability of UV filters, thereby providing better protection against harmful UV radiation and contributing to the development of new, more effective cosmetic products (Perioli et al., 2008).
Catalysis in Organic Synthesis
Compounds similar to this compound have also been used as catalysts in the selective oxidation of alcohols, showcasing their utility in organic synthesis. Such catalysts offer an efficient and environmentally friendly alternative to traditional methods, contributing to the advancement of green chemistry by enabling more sustainable chemical processes (Hazra et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activity. For instance, similar compounds have shown promising antibacterial, antifungal and antitubercular activities . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Eigenschaften
IUPAC Name |
N'-(4-methoxyphenyl)sulfonyl-2-pyrrol-1-ylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-14-8-10-15(11-9-14)26(23,24)20-19-18(22)16-6-2-3-7-17(16)21-12-4-5-13-21/h2-13,20H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWWPBFQZMCESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B2961882.png)

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2961886.png)



![4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2961892.png)
![2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2961896.png)
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2961899.png)
![Ethyl 4-{2-[(3,4-difluorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2961900.png)
![N-(4-ethylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2961901.png)
![{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2961903.png)

